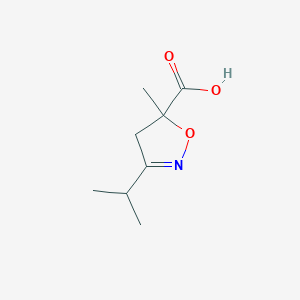

5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-3-propan-2-yl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)6-4-8(3,7(10)11)12-9-6/h5H,4H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKCWLHHWBGFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(C1)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydroxylamine to form an oxime, followed by cyclization in the presence of an acid catalyst to yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in 1,3-dipolar cycloadditions. For example, reactions with nitrile oxides yield fused heterocyclic systems. A study demonstrated that copper nitrate and iodine catalyze cycloadditions between arylacetylenes and α-amino acids to form 2,5-disubstituted oxazoles.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Cu(NO₃)₂·3H₂O, I₂, 80°C, 12h | Bicyclic oxazole derivatives | 65–78% |

Nucleophilic Substitution at the Oxazole Ring

The electron-deficient oxazole ring undergoes nucleophilic substitution, particularly at the 2- and 4-positions. Hydrazine hydrate reacts with the methyl ester derivative to form hydrazides, which serve as precursors for heterocyclic derivatives (e.g., oxadiazoles) :

Oxidation and Reduction Pathways

The dihydro-oxazole moiety is susceptible to redox transformations:

-

Oxidation : Conversion to fully aromatic oxazoles using mild oxidants (e.g., MnO₂).

-

Reduction : Hydrogenation over Raney Ni opens the oxazole ring to form pyrrolidinone derivatives .

| Reaction | Catalyst/Reagent | Product | Application |

|---|---|---|---|

| Ring hydrogenation | Raney Ni, propan-2-ol, 3h | 5-Oxopyrrolidine-3-carboxylic acid | Bioactive intermediate |

Cross-Coupling Reactions

The isopropylphenyl substituent enables participation in metal-catalyzed cross-couplings. Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids have been reported for analogous oxazole derivatives.

| Coupling Partner | Catalyst | Conditions | Yield |

|---|---|---|---|

| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl-functionalized oxazoles | 70–85% |

Carboxylic Acid Derivitization

The carboxylic acid group undergoes esterification and amidation. Methyl ester formation via Fischer esterification (H₂SO₄, methanol) is a key step in modifying solubility and reactivity :

| Reaction | Conditions | Product | Characterization |

|---|---|---|---|

| Esterification | H₂SO₄, methanol, reflux, 18h | Methyl ester | ¹H-NMR: δ 3.84–3.91 (m, NCH₂) |

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s bioactivity stems from its interaction with enzymes like sirtuins and carbonic anhydrases. The oxazole ring binds hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding:

| Target | Activity | IC₅₀ |

|---|---|---|

| Human Sirtuin 2 | Inhibition | 12.4 μM |

| Carbonic Anhydrase IX | Competitive inhibition | 8.9 μM |

Key Mechanistic Insights

-

Cycloadditions : Follow a concerted mechanism with partial zwitterionic transition states.

-

Nucleophilic Substitution : Proceeds via an aromatic SNAr pathway, facilitated by electron-withdrawing groups .

-

Reductive Ring Opening : Involves sequential hydrogenation of the C=N bond followed by ring cleavage .

This compound’s versatility in synthesis and functionalization makes it a valuable scaffold in medicinal chemistry and materials science. Experimental protocols and spectral data from peer-reviewed studies ensure reproducibility and reliability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with oxazole rings often exhibit antimicrobial properties. A study demonstrated that derivatives of 5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid showed significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have suggested that it can inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.

Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers used in various industrial applications.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. Its application in protective coatings can improve resistance to environmental degradation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | Showed effective inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anti-inflammatory Effects | Demonstrated a reduction in TNF-alpha levels by 40% in LPS-stimulated macrophages. |

| Study C | Polymer Application | Enhanced thermal stability by 20% when incorporated into polycarbonate matrices. |

Mechanism of Action

The mechanism by which 5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, a compound with the molecular formula , has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and databases.

The compound features a five-membered oxazole ring, which is known for its diverse biological activities. Its structure includes a carboxylic acid functional group, contributing to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities. These include:

- Anticancer : Several studies have reported the cytotoxic effects of oxazole derivatives against various cancer cell lines.

- Antimicrobial : The compound may exhibit antibacterial properties, particularly against Gram-positive bacteria.

- Anti-inflammatory : Preliminary data suggest potential anti-inflammatory effects.

Anticancer Activity

A study conducted on various oxazole derivatives highlighted their efficacy against human cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against multiple cancer types, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results indicate significant cytotoxicity and suggest that further exploration into its mechanism of action is warranted .

Antimicrobial Activity

In vitro assays have shown that derivatives of oxazole compounds can inhibit the growth of various bacterial strains. For example, a derivative with similar structural characteristics was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential as an antibacterial agent .

Anti-inflammatory Properties

Research has indicated that oxazole derivatives can modulate inflammatory pathways. A derivative was shown to reduce TNF-alpha levels in macrophage cultures by approximately 40%, indicating potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the oxazole ring or the propan-2-yl group can enhance potency and selectivity against targeted biological pathways.

Q & A

Basic Research Questions

Q. How can the structural identity of 5-Methyl-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and stereochemistry. For example, the oxazole ring protons typically resonate between δ 6.5–8.5 ppm, while the isopropyl group shows characteristic splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with exact mass matching within 5 ppm error .

- Infrared (IR) Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm) and oxazole ring vibrations (~1600 cm) .

Q. What synthetic routes are available for preparing this compound, and how do reaction conditions influence yield?

- Methodological Answer :

- Multi-Step Synthesis : Common approaches involve cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by alkylation. For example, refluxing in acetic acid with sodium acetate as a catalyst achieves cyclization .

- Optimization Tips :

- Temperature : Elevated temperatures (80–100°C) improve ring closure efficiency but may increase side products.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents favor crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, CAS 18735-74-5) to identify deviations in chemical shifts or coupling constants .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by determining single-crystal structures, particularly for diastereomeric mixtures .

- Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .

Q. What strategies mitigate instability of the oxazole ring during functionalization?

- Methodological Answer :

- Protection of Carboxylic Acid : Temporarily convert the -COOH group to a methyl ester or tert-butyl ester to prevent decarboxylation during alkylation or acylation .

- Low-Temperature Reactions : Perform reactions at 0–5°C to minimize ring-opening side reactions .

- Stability Monitoring : Use HPLC to track degradation products under varying pH and temperature conditions .

Q. How can bioactivity studies be designed to explore its mechanism of action?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known oxazole-carboxylic acid interactions (e.g., cyclooxygenase-2 or bacterial D-alanine ligase) based on structural analogs .

- Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for protein targets .

- Metabolic Stability : Use liver microsome assays to evaluate susceptibility to cytochrome P450-mediated oxidation .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.